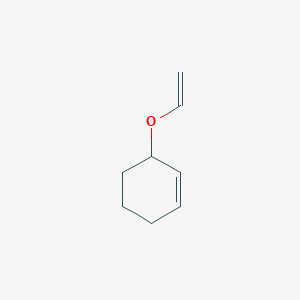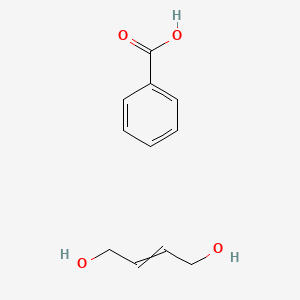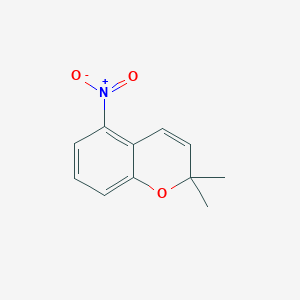
2,2-Dimethyl-5-nitro-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-nitro-2H-1-benzopyran is an organic compound belonging to the benzopyran family. Benzopyrans are polycyclic compounds resulting from the fusion of a benzene ring with a pyran ring. This specific compound is characterized by the presence of two methyl groups and a nitro group attached to the benzopyran structure, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5-nitro-2H-1-benzopyran typically involves the condensation of appropriate precursors. One common method includes the reaction between 1,1-diethoxy-3-methyl-2-butene and 4-nitrophenol in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-5-nitro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of reduced benzopyran derivatives.
Substitution: Formation of substituted benzopyran compounds with varied functional groups.
Scientific Research Applications
2,2-Dimethyl-5-nitro-2H-1-benzopyran has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-nitro-2H-1-benzopyran involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The compound’s effects are mediated through pathways involving electron transfer and radical formation .
Comparison with Similar Compounds
2H-1-Benzopyran-2-one: Known for its use in the synthesis of coumarins.
2-Methyl-3-nitro-2H-1-benzopyran: Similar structure but with different substitution patterns.
2,2-Dimethyl-2H-1-benzopyran-6-carbonitrile: Another derivative with distinct functional groups.
Uniqueness: 2,2-Dimethyl-5-nitro-2H-1-benzopyran stands out due to the presence of both methyl and nitro groups, which confer unique chemical properties and reactivity
Properties
CAS No. |
82305-06-4 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2,2-dimethyl-5-nitrochromene |
InChI |
InChI=1S/C11H11NO3/c1-11(2)7-6-8-9(12(13)14)4-3-5-10(8)15-11/h3-7H,1-2H3 |
InChI Key |
CRICFSAKKLLSQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(C=CC=C2O1)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


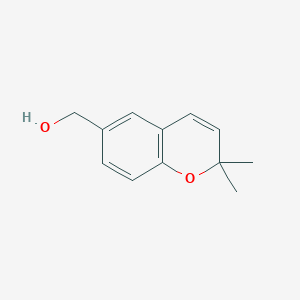
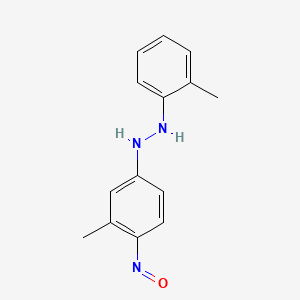
![5-([1,1'-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole](/img/structure/B14422842.png)
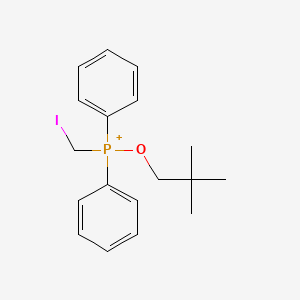
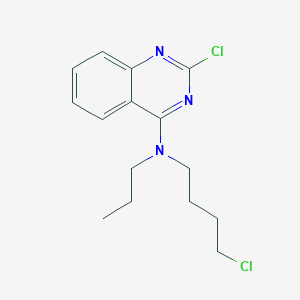
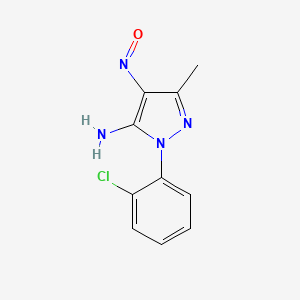
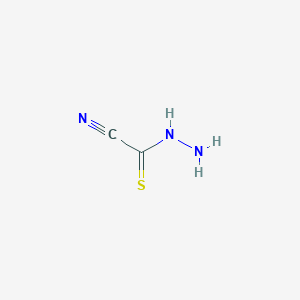
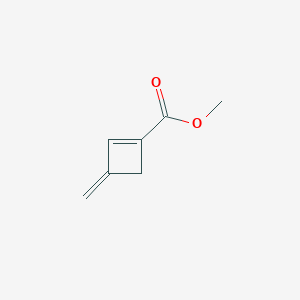
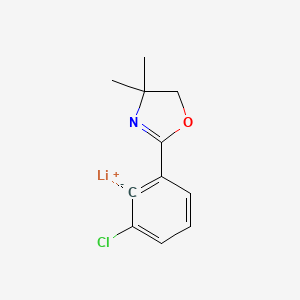
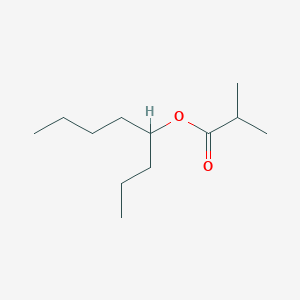
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14422906.png)
